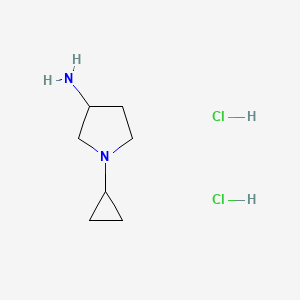

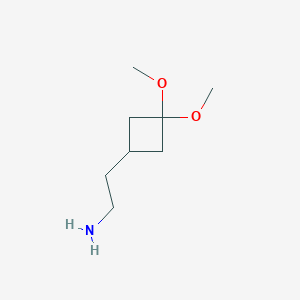

1-Cyclopropylpyrrolidin-3-amine dihydrochloride

Descripción general

Descripción

1-Cyclopropylpyrrolidin-3-amine dihydrochloride (1-CPP-dihydrochloride) is a cyclic amine that has been studied for its potential applications in a variety of scientific research areas. This compound is known to have a wide range of biochemical and physiological effects, and has been used in laboratory experiments to study the mechanisms of action of various drugs.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactivity

- The compound has been utilized in the synthesis of 1-ethynylcyclopropylamine and 1-ethynylcyclobutylamine, highlighting its role in the preparation of hydrochlorides from cyclopropylacetylene, which are pivotal for subsequent transformations into amino acids and their N-Fmoc-protected derivatives (Kozhushkov et al., 2010).

- Research demonstrates its involvement in Lewis acid-catalyzed ring-opening reactions of methyl 1-nitrocyclopropanecarboxylates with amine nucleophiles, offering a methodological approach in enantioselective syntheses of significant pharmaceutical agents (Lifchits & Charette, 2008).

Antitumor Activity

- Investigations into novel 7-substituted 1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids revealed moderate cytotoxic activity against murine and human tumor cell lines, with specific substitutions at the N-1 and C-7 positions enhancing antitumor activity. This research underscores the potential of cyclopropylpyrrolidine derivatives in the development of new antitumor agents (Tomita et al., 2002).

Catalysis and Synthetic Applications

- The compound has played a role in copper-promoted N-cyclopropylation reactions, facilitating the synthesis of N-cyclopropyl derivatives of anilines and aliphatic amines, which are critical for the development of various pharmaceuticals and functional materials (Bénard et al., 2010).

- It has also been employed in the biocatalytic synthesis of a key building block for the anti-thrombotic agent ticagrelor, showcasing its utility in environmentally friendly and efficient production methods of pharmaceutically relevant compounds (Hugentobler et al., 2016).

Safety And Hazards

The compound is classified as dangerous, with hazard statements H227, H314, and H335 . These codes indicate that it is combustible, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Propiedades

IUPAC Name |

1-cyclopropylpyrrolidin-3-amine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2.2ClH/c8-6-3-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZLUHJOWYCWZHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2CCC(C2)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Cyclopropylpyrrolidin-3-amine dihydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{1-[(oxolan-3-yl)methyl]-1H-1,2,3-triazol-4-yl}methanamine dihydrochloride](/img/structure/B1435170.png)

![tert-Butyl 2-(methylsulfonyl)-7,8-dihydropyrido[3,2-d]pyrimidine-5(6H)-carboxylate](/img/structure/B1435173.png)

![Ethyl 5-bromoimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1435176.png)

![(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanol](/img/structure/B1435180.png)